molecular formula C10H13NO2S B2524559 Ethyl 2-(pyridin-2-ylsulfanyl)propanoate CAS No. 114827-49-5

Ethyl 2-(pyridin-2-ylsulfanyl)propanoate

Cat. No.: B2524559
CAS No.: 114827-49-5
M. Wt: 211.28
InChI Key: KEEXIBVEPRLFHI-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-2-ylsulfanyl)propanoate is an organic compound with the molecular formula C10H13NO2S. It belongs to the class of esters and contains a pyridine ring substituted with a sulfanyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(pyridin-2-ylsulfanyl)propanoate can be synthesized through a multi-step reaction involving the esterification of 2-(pyridin-2-ylsulfanyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(pyridin-2-ylsulfanyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(pyridin-2-ylsulfanyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

    Ethyl 2-(pyridin-3-ylsulfanyl)propanoate: Similar structure but with the sulfanyl group at the third position of the pyridine ring.

    Methyl 2-(pyridin-2-ylsulfanyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(pyridin-2-ylsulfanyl)butanoate: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the sulfanyl group on the pyridine ring and the length of the alkyl chain in the ester group can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 2-pyridin-2-ylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-13-10(12)8(2)14-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEXIBVEPRLFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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